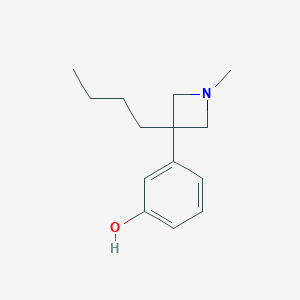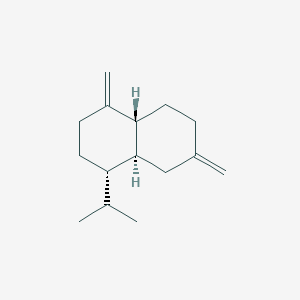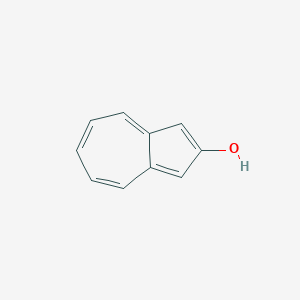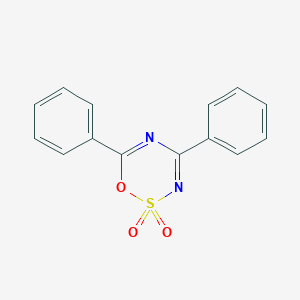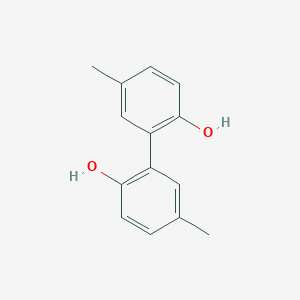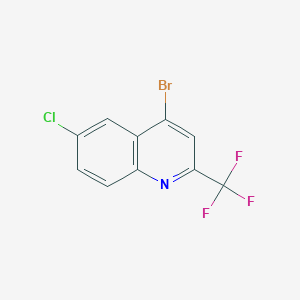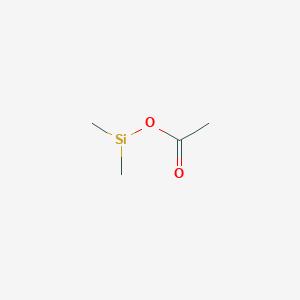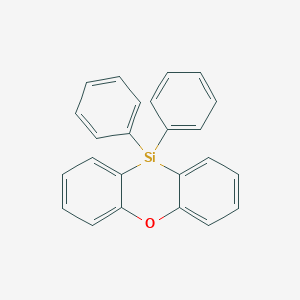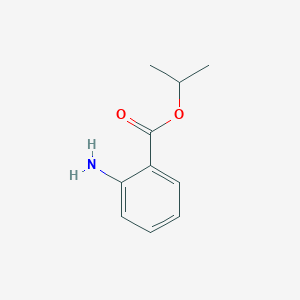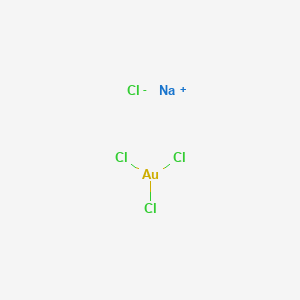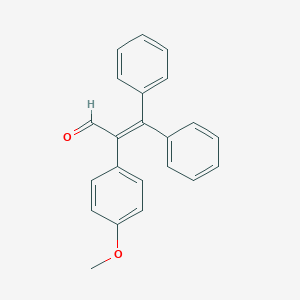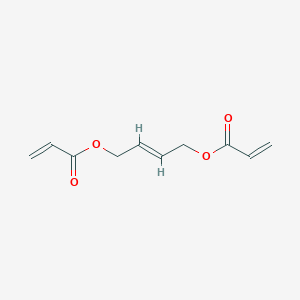
2-Butenediol 1,4-diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenediol 1,4-diacrylate is an organic compound with the molecular formula C10H12O4. It is a diester of 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. This compound is used in various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenediol 1,4-diacrylate typically involves the esterification of 2-butenediol with acrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a reaction kettle where 2-butenediol, acrylic acid, a catalyst, and a polymerization inhibitor are mixed and heated. The temperature is controlled and maintained at around 70-90°C for an initial reaction period, followed by further heating and refluxing to complete the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butenediol 1,4-diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as peroxides or UV light.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-butenediol and acrylic acid.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or UV light.
Hydrolysis: Acidic or basic aqueous solutions.
Addition Reactions: Nucleophiles such as amines or thiols.
Major Products Formed:
Polymerization: Cross-linked polymers.
Hydrolysis: 2-Butenediol and acrylic acid.
Addition Reactions: Various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenediol 1,4-diacrylate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Employed in the development of dental composites and medical adhesives.
Mécanisme D'action
The primary mechanism of action for 2-Butenediol 1,4-diacrylate involves its polymerization capability. The acrylate groups can undergo free radical polymerization, forming cross-linked networks. This process is initiated by free radicals generated from initiators like benzoyl peroxide or UV light. The resulting polymers exhibit enhanced mechanical properties and chemical resistance, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
1,4-Butanediol diacrylate: Similar in structure but with a saturated backbone.
1,6-Hexanediol diacrylate: Longer carbon chain providing different mechanical properties.
Trimethylolpropane triacrylate: Contains three acrylate groups, leading to higher cross-link density.
Uniqueness: 2-Butenediol 1,4-diacrylate is unique due to its unsaturated backbone, which allows for additional reactivity and versatility in polymerization reactions. This unsaturation provides opportunities for further functionalization and cross-linking, making it a valuable compound in advanced material synthesis .
Propriétés
Numéro CAS |
18621-76-6 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
[(E)-4-prop-2-enoyloxybut-2-enyl] prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2/b6-5+ |
Clé InChI |
ZJWKFUBDXPALAF-AATRIKPKSA-N |
SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
SMILES isomérique |
C=CC(=O)OC/C=C/COC(=O)C=C |
SMILES canonique |
C=CC(=O)OCC=CCOC(=O)C=C |
Key on ui other cas no. |
18621-76-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
